molecular formula C17H16N4O2 B7176157 N-[4-(acetamidomethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxamide

N-[4-(acetamidomethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B7176157
M. Wt: 308.33 g/mol
InChI Key: PWDBCJKKMXVWSM-UHFFFAOYSA-N
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Description

N-[4-(acetamidomethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities. The compound has garnered interest for its potential therapeutic applications, particularly in the treatment of infectious diseases and as a scaffold for drug development.

Properties

IUPAC Name

N-[4-(acetamidomethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12(22)19-10-13-2-5-15(6-3-13)20-17(23)14-4-7-16-18-8-9-21(16)11-14/h2-9,11H,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDBCJKKMXVWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)NC(=O)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetamidomethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.

    Introduction of the acetamidomethyl group: This step involves the reaction of the imidazo[1,2-a]pyridine core with an acetamidomethylating agent, such as acetamidomethyl chloride, in the presence of a base like triethylamine.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetamidomethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

N-[4-(acetamidomethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(acetamidomethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogenic organisms, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

N-[4-(acetamidomethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxamide can be compared with other similar compounds in the imidazo[1,2-a]pyridine class. Some similar compounds include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.

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